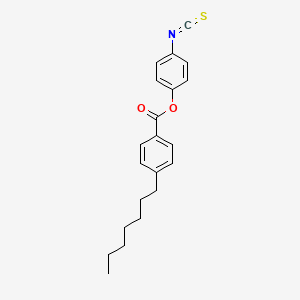
4-Isothiocyanatophenyl 4-heptylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatophenyl 4-heptylbenzoate is a liquid crystalline compound known for its unique structural and chemical properties It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a heptylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatophenyl 4-heptylbenzoate typically involves the reaction of 4-aminophenyl 4-heptylbenzoate with thiophosgene. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete conversion of the amine to the isothiocyanate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatophenyl 4-heptylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles like amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as thiols and amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and ethanol.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Scientific Research Applications
4-Isothiocyanatophenyl 4-heptylbenzoate has a wide range of applications in scientific research:
Material Science: Used in the development of liquid crystalline materials for display technologies and optical devices.
Chemistry: Serves as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 4-isothiocyanatophenyl 4-heptylbenzoate primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on lysine residues in proteins and nucleophilic sites on nucleic acids .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the heptylbenzoate moiety.
Benzyl Isothiocyanate: Contains a benzyl group instead of the heptylbenzoate moiety.
Allyl Isothiocyanate: Contains an allyl group instead of the heptylbenzoate moiety.
Uniqueness: 4-Isothiocyanatophenyl 4-heptylbenzoate is unique due to its combination of the isothiocyanate group with a heptylbenzoate moiety, which imparts distinct liquid crystalline properties. This makes it particularly valuable in material science applications where such properties are desired .
Properties
CAS No. |
92444-17-2 |
|---|---|
Molecular Formula |
C21H23NO2S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C21H23NO2S/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)21(23)24-20-14-12-19(13-15-20)22-16-25/h8-15H,2-7H2,1H3 |
InChI Key |
XKPPFDBPBRAEPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















